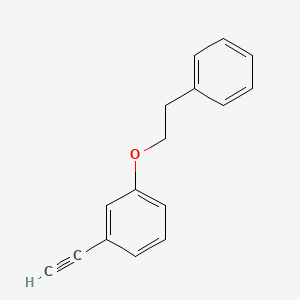

1-Ethynyl-3-phenethyloxybenzene

Description

1-Ethynyl-3-phenethyloxybenzene is an aromatic organic compound characterized by the presence of three key functional groups: a terminal alkyne (ethynyl group), an ether linkage, and a benzene (B151609) ring substituted at the meta position, which is in turn connected to a phenethyl group through the ether oxygen. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components are well-studied and form the backbone of numerous compounds with significant applications in various fields of chemistry.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₆H₁₄O | 222.28 | Not available |

| 1-Ethynyl-3-methoxybenzene | C₉H₈O | 132.16 | 768-70-7 nih.gov |

| 1-Ethynyl-3-fluorobenzene | C₈H₅F | 120.12 | 2561-17-3 sigmaaldrich.comnih.gov |

| 1-Ethynyl-3-phenoxybenzene | C₁₄H₁₀O | 194.23 | 12657674 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-(2-phenylethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-14-9-6-10-16(13-14)17-12-11-15-7-4-3-5-8-15/h1,3-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARTXYGCFPVWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynyl 3 Phenethyloxybenzene

Strategies for the Construction of the Aryl-Ethynyl Moiety

The primary challenge in synthesizing 1-Ethynyl-3-phenethyloxybenzene lies in the precise and efficient formation of the bond between the benzene (B151609) ring and the ethynyl (B1212043) group. The selection of a particular synthetic methodology depends on factors such as substrate compatibility, desired yield, and the tolerance of various functional groups. The principal approaches include palladium-catalyzed cross-coupling reactions, copper-catalyzed methods, and strategies that avoid the use of transition metals altogether.

Palladium-catalyzed reactions are among the most robust and widely utilized methods for forming C(sp²)-C(sp) bonds. The Sonogashira coupling, in particular, stands out as a cornerstone of this approach.

The Sonogashira reaction is a cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide. scielo.org.mx This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scielo.br For the synthesis of this compound, a common route would involve the coupling of an appropriately substituted aryl halide, such as 1-bromo-3-phenethyloxybenzene, with a protected or terminal alkyne.

A frequent strategy involves using a silyl-protected alkyne like trimethylsilylacetylene (TMSA). The silyl group is later removed under mild conditions, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne. scielo.br The reaction conditions, including the choice of palladium catalyst, copper source, base, and solvent, can be optimized to maximize the yield of the desired product. scielo.brresearchgate.net

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a scavenger for the hydrogen halide byproduct and as a solvent. |

| Solvent | Tetrahydrofuran (B95107) (THF), Toluene (B28343), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Solubilizes reactants and facilitates the reaction. scielo.org.mxresearchgate.net |

| Alkyne Source | Trimethylsilylacetylene (TMSA), Phenylacetylene | Provides the ethynyl moiety. |

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: one involving palladium and the other involving copper.

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3-phenethyloxybenzene) to the active Pd(0) species, forming a Pd(II) intermediate.

Copper Cycle : Simultaneously, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.

Transmetalation : The copper acetylide then transfers the acetylenic ligand to the Pd(II) complex, displacing the halide and forming a palladium-alkynyl complex.

Reductive Elimination : The final step is the reductive elimination of the desired product, this compound, from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. ru.nl

A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as Glaser coupling, which can be minimized by carefully controlling the reaction conditions. ru.nl

While copper is a co-catalyst in the Sonogashira reaction, it can also be used as the primary catalyst in palladium-free alkynylation reactions. researchgate.net These methods are economically and practically advantageous as they avoid the use of expensive palladium catalysts. researchgate.net Copper-catalyzed couplings, sometimes referred to as Castro-Stephens-type reactions, typically involve the reaction of an aryl iodide with a pre-formed copper acetylide.

More recent developments have led to ligand-free systems using simple copper salts like copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) with a base, such as cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF. organic-chemistry.org These reactions often require higher temperatures than their palladium-catalyzed counterparts but can tolerate a broad range of functional groups. organic-chemistry.org The mechanism is thought to involve the formation of an aryl-Cu(III) intermediate. researchgate.net

Table 2: Typical Conditions for Copper-Catalyzed Alkynylation

| Component | Examples | Purpose |

|---|---|---|

| Copper Catalyst | CuI, Cu₂O, Copper Nanoclusters | Primary catalyst for C-C bond formation. researchgate.netorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the alkyne and neutralizes byproducts. researchgate.netorganic-chemistry.org |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High-boiling polar solvent to facilitate the reaction. researchgate.net |

| Ligand (Optional) | PPh₃, Phenanthroline | Can improve catalyst stability and efficiency, though ligand-free systems exist. researchgate.netnih.gov |

To address concerns about trace metal contamination in final products, particularly in pharmaceutical applications, transition-metal-free alkynylation methods have been developed. nih.gov These reactions often proceed through a benzyne intermediate. nih.govnih.gov

In this approach, an aryl halide is treated with a very strong base, such as lithium 2,2,6,6-tetramethylpiperidide (TMPLi) or a metal alkoxide at elevated temperatures, to generate a highly reactive benzyne intermediate via elimination of a hydrogen halide. nih.gov This intermediate then undergoes a nucleophilic attack by an in-situ generated acetylide anion to form the desired arylalkyne. nih.gov A key consideration for this method is regioselectivity, as unsymmetrically substituted benzynes can lead to mixtures of isomeric products. This method is compatible with various functional groups, including fluoro, trifluoromethyl, and silyl groups. nih.govnih.gov

Table 3: Conditions for Transition Metal-Free Alkynylation

| Component | Examples | Purpose |

|---|---|---|

| Aryl Precursor | Aryl Chlorides, Aryl Triflates | Source of the benzyne intermediate. nih.gov |

| Base | TMPLi, Metal Alkoxides (e.g., KOtBu) | Promotes elimination to form the benzyne intermediate. nih.govnih.gov |

| Solvent | Dioxane, Pentane/THF mixture | Reaction medium. nih.gov |

| Temperature | 25 °C to elevated temperatures | Depends on the base and substrate used. nih.gov |

The target compound, this compound, is achiral and possesses a linear ethynyl group, meaning that stereoselectivity is not a factor in its direct construction. However, the principles of stereoselective synthesis become highly relevant when the alkyne functional group is used as a precursor for further transformations.

For instance, the triple bond can be selectively reduced to form either a (Z)- or (E)-alkene, which could introduce geometric isomerism if the substituents are appropriate. rsc.org

Lindlar hydrogenation is commonly used for the stereoselective reduction of alkynes to (Z)-alkenes.

Dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents like aluminum hydride typically yield (E)-alkenes. rsc.org

Furthermore, if the substituents on the aromatic ring or the alkyne itself created a chiral center, enantioselective synthetic methods would be necessary. While not directly applicable to the synthesis of the title compound, the broader field of alkyne chemistry includes powerful methods for the stereoselective functionalization of alkynes, such as catalytic coupling of terminal alkynes with alkylboranes and organohalides to generate highly substituted alkenes with precise stereocontrol. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Strategies for the Formation of the Phenethyloxy Ether Linkage

The creation of the ether bond between the 3-hydroxyphenyl moiety and the phenethyl group is a critical step in the synthesis of the target compound. Several established etherification methods can be employed for this purpose.

The Williamson ether synthesis is a widely utilized and robust method for the formation of ethers. wikipedia.orgyoutube.com This S(_N)2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide or other electrophile with a good leaving group. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 3-ethynylphenol (B81329) with a phenethyl electrophile, such as phenethyl bromide or phenethyl tosylate.

The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. youtube.comyoutube.com Common bases for this transformation include sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), and sodium hydride (NaH). youtube.comyoutube.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH(_3)CN) often being preferred to facilitate the S(_N)2 reaction.

Variations of the Williamson ether synthesis can be employed to enhance efficiency and yield. For instance, the use of phase-transfer catalysts can be beneficial when dealing with reactants of differing solubility.

In recent years, metal-catalyzed etherification reactions have emerged as powerful alternatives to the classical Williamson ether synthesis. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the formation of aryl ethers. These methods can sometimes offer milder reaction conditions and broader substrate scope. While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general principles of palladium-catalyzed C-O bond formation could be adapted.

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. An orthogonal protection strategy involves the use of multiple protecting groups that can be removed under different, specific conditions without affecting the others.

In the context of synthesizing this compound, a key consideration would be the potential reactivity of the terminal alkyne's acidic proton or the hydroxyl group during the etherification or ethynylation steps. For instance, if the ether linkage is formed first, the hydroxyl group of a 3-bromophenol precursor would be reacted, leaving the subsequent introduction of the ethynyl group. Conversely, if the ethynyl group is present on the phenol starting material, its acidic proton might need to be protected during the Williamson ether synthesis, although the basic conditions of the Williamson synthesis often deprotonate the terminal alkyne as well.

A common protecting group for terminal alkynes is the trimethylsilyl (TMS) group. pearson.com This group is stable under many reaction conditions but can be selectively removed using fluoride reagents (like tetrabutylammonium fluoride, TBAF) or under basic conditions (like potassium carbonate in methanol). researchgate.netnih.gov The use of a TMS-protected acetylene in a Sonogashira coupling, followed by deprotection, is a common and effective strategy.

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is best achieved through a well-designed multi-step sequence that considers the reactivity of the functional groups and the availability of starting materials.

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two plausible synthetic routes:

Route A: Etherification followed by Ethynylation. This approach involves the initial formation of the phenethyloxy ether linkage. The key intermediate in this route is 1-bromo-3-phenethyloxybenzene . This intermediate can then undergo a palladium-catalyzed Sonogashira coupling with a protected or terminal acetylene to introduce the ethynyl group.

Disconnection 1 (C-C bond): this compound can be disconnected at the aryl-alkyne bond, leading to 1-bromo-3-phenethyloxybenzene and an acetylene equivalent (e.g., (trimethylsilyl)acetylene).

Disconnection 2 (C-O bond): 1-bromo-3-phenethyloxybenzene can be further disconnected at the ether linkage, leading to 3-bromophenol and a phenethyl electrophile (e.g., phenethyl bromide).

Route B: Ethynylation followed by Etherification. In this alternative strategy, the ethynyl group is introduced onto the aromatic ring first. The key intermediate here is 3-ethynylphenol . This intermediate is then subjected to a Williamson ether synthesis with a phenethyl electrophile.

Disconnection 1 (C-O bond): this compound can be disconnected at the ether linkage, leading to 3-ethynylphenol and a phenethyl electrophile.

Disconnection 2 (C-C bond): 3-ethynylphenol can be derived from 3-bromophenol via a Sonogashira coupling with a protected acetylene, followed by deprotection.

The efficiency of the chosen synthetic route depends heavily on the optimization of reaction conditions for each step to maximize the yield and purity of the product.

For the Williamson ether synthesis step, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. A strong base like sodium hydride in an aprotic solvent like DMF at room temperature to slightly elevated temperatures often provides good results for the formation of aryl ethers.

For the Sonogashira coupling , optimization involves screening different palladium catalysts (e.g., Pd(PPh(_3))(_4), PdCl(_2)(PPh(_3))(_2)), co-catalysts (typically a copper(I) salt like CuI), bases (usually an amine base like triethylamine or diisopropylamine), and solvents. organic-chemistry.orgkaust.edu.sa The reaction temperature and time are also critical for achieving high yields. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases. organic-chemistry.orgpitt.edu

The deprotection of a TMS-protected alkyne is generally a high-yielding step. Mild conditions, such as potassium carbonate in methanol or a catalytic amount of a silver salt, are often sufficient and can be optimized for reaction time and temperature to ensure complete removal of the protecting group without affecting other parts of the molecule. researchgate.net

Below are interactive data tables with representative conditions for the key reaction types, based on analogous transformations reported in the literature.

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers

| Entry | Phenol Substrate | Alkyl Halide/Tosylate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Methylphenol | Chloroacetic acid | NaOH | Water | 90-100 | High |

| 2 | Phenol | Ethyl Bromide | NaH | DMF | RT | Good |

Table 2: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Bromobenzene | Phenylacetylene | PdCl(_2)(CH(_3)CN)(_2)/Ligand | Et(_3)N | Water (micellar) | RT | 96 |

| 2 | 4-Iodoacetophenone | (Trimethylsilyl)acetylene | PdCl(_2)/CuI | NEt(_3) | CHCl(_3) | RT (light-induced) | 65 |

Scalability of Synthetic Protocols

The scalability of a synthetic route is a critical factor for its practical application. Both the Sonogashira coupling and the Williamson ether synthesis have been successfully implemented on a large scale in industrial settings.

The Sonogashira coupling is well-suited for scaling, with established protocols for reactions exceeding 100 grams. jk-sci.com Key considerations for large-scale Sonogashira reactions include efficient catalyst systems, often with low catalyst loadings, and the management of reaction conditions to ensure safety and product quality. hes-so.chacs.org Recent advancements have focused on developing more robust and recyclable catalysts, as well as conducting the reaction under milder, more environmentally friendly conditions, which further enhances its scalability. bohrium.com

The Williamson ether synthesis is also a highly scalable reaction, widely used in industrial processes. wikipedia.org Its scalability is supported by the typically straightforward reaction conditions and the availability of common reagents. For large-scale synthesis, factors such as heat management, solvent selection, and the choice of base become important for optimizing yield and minimizing side reactions. chemistrytalk.org

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis, the crude product requires purification to isolate this compound from unreacted starting materials, catalysts, and byproducts. Subsequent characterization is essential to confirm the molecular structure and purity of the final compound.

Chromatographic Techniques for Separation

Flash column chromatography is a standard and effective technique for the purification of organic compounds. orgsyn.org Given that this compound is expected to be a relatively non-polar compound, a silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely provide good separation. researchgate.netbiotech-asia.org The progress of the separation can be monitored by thin-layer chromatography (TLC). researchgate.net

Interactive Data Table: Hypothetical Chromatographic Purification Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

| Detection | UV light (254 nm) |

Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic techniques is used to unequivocally determine the structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the phenethyloxy group, and the acetylenic proton. The aromatic protons would appear in the region of δ 6.8-7.5 ppm. The methylene protons of the phenethyloxy group would likely appear as two triplets around δ 3.0 and 4.2 ppm. The terminal acetylenic proton would be a sharp singlet around δ 3.0 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbons of the phenethyloxy side chain, and the two sp-hybridized carbons of the alkyne. The alkyne carbons would be expected in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. libretexts.org A sharp, strong absorption band around 3300 cm⁻¹ would be indicative of the ≡C-H stretch of the terminal alkyne. orgchemboulder.compressbooks.pub The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹. dummies.comlibretexts.org Additionally, characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O ether linkage, would be observed.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | δ 7.5-6.8 (m, 9H, Ar-H), 4.2 (t, 2H, -OCH₂-), 3.1 (t, 2H, -CH₂Ph), 3.0 (s, 1H, -C≡CH) |

| ¹³C NMR (CDCl₃) | δ 158.0 (C-O), 138.0 (Ar-C), 129.5-115.0 (Ar-CH), 83.0 (Ar-C≡C-H), 77.0 (Ar-C≡C-H), 69.0 (-OCH₂-), 36.0 (-CH₂Ph) |

| IR (KBr, cm⁻¹) | ~3300 (≡C-H stretch), ~2110 (C≡C stretch), ~1240 (Ar-O-C stretch), ~3030 (Ar C-H stretch) |

| MS (EI) | m/z = 222.10 (M⁺) |

Chemical Reactivity and Derivatization of 1 Ethynyl 3 Phenethyloxybenzene

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 1-ethynyl-3-phenethyloxybenzene is a hub of chemical reactivity, participating in numerous reactions that are fundamental to modern organic synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a premier example of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and simple to perform. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides with remarkable efficiency and specificity.

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. In contrast, the copper(I)-catalyzed version of this reaction proceeds under mild conditions, often at room temperature and in aqueous solutions, and, most importantly, it is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.

The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring, which then undergoes cyclization and subsequent protonation to yield the triazole product and regenerate the copper(I) catalyst. The use of copper(I) catalysts, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, dramatically accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. The stability and activity of the copper(I) catalyst can be further enhanced by the use of N-heterocyclic carbene (NHC) ligands.

The CuAAC reaction has been widely employed to synthesize a vast array of triazole-containing derivatives from various alkynes and azides. For instance, the reaction of terminal alkynes with organic azides provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles. This methodology has been applied to the synthesis of complex molecules, including those with potential biological activity.

A general representation of this reaction starting from an alkyne like this compound is the reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst to form the corresponding 1,4-disubstituted triazole derivative. This reaction is highly efficient for a wide range of substrates, including aromatic and aliphatic azides. The resulting triazole ring is a stable aromatic system that can participate in various interactions, making it a valuable scaffold in medicinal chemistry and materials science. One-pot, three-step syntheses have also been developed, for example, starting from propargyl alcohol and an aryl azide to produce 1-monosubstituted 1,2,3-triazoles in good to excellent yields.

Other Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Annulations)

Beyond the well-known CuAAC reaction, the terminal alkyne of this compound can participate in other cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a diene and a dienophile. While alkynes can act as dienophiles, their reactivity is often lower than that of alkenes. However, in certain contexts, such as in the presence of highly reactive dienes or under specific catalytic conditions, alkynes can undergo Diels-Alder reactions to form cyclohexadiene derivatives. The regioselectivity of these reactions can be influenced by steric and electronic factors of both the diene and the dienophile.

Furthermore, terminal alkynes are excellent substrates for various annulation reactions, which are ring-forming processes. For example, [3+2] annulation reactions of alkynes with various partners, such as cyclopropylanilines under visible light photocatalysis, can provide access to diverse carbocyclic structures. Similarly, palladium-catalyzed [3+2] annulation of terminal alkynes with 2-pyridinyl-substituted p-quinone methides has been shown to produce 1,3-disubstituted indolizines. Cobalt-catalyzed dearomative umpolung [3+2] annulation of N-heteroarenes with alkynes has also been developed.

Hydration and Annulation Reactions of Alkynes

The triple

Polymerization and Oligomerization via Alkyne Linkages

The terminal alkyne group of this compound serves as a key functional group for polymerization and oligomerization reactions. These processes allow for the creation of larger molecules with extended conjugated systems, which are of interest for their potential electronic and optical properties. The reactivity of the alkyne can be harnessed through various catalytic systems to form polymers and oligomers.

For instance, transition metal catalysts, such as those based on rhodium, palladium, or copper, can facilitate the coupling of the terminal alkyne. This can lead to the formation of polymers with repeating units of the parent molecule, linked through the former alkyne groups. The specific properties of the resulting polymer, such as its molecular weight and solubility, would be dependent on the reaction conditions and the catalyst employed.

The table below summarizes potential polymerization and oligomerization reactions involving the ethynyl (B1212043) group of this compound.

| Reaction Type | Catalyst/Reagent | Resulting Linkage | Potential Product |

| Glaser Coupling | Cu(I) salt, amine base | Butadiyne | Dimer with a 1,3-butadiyne (B1212363) linker |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Aryl-alkyne | Polymer with aryl-alkyne backbone |

| Alkyne Metathesis | Mo or W carbene catalyst | Internal alkyne | Cyclic oligomers or polymers |

Reactivity of the Ether Linkage

The ether linkage in this compound is a key determinant of its chemical reactivity. As an alkyl aryl ether, its cleavage and stability are influenced by the nature of the substituents on both the aromatic ring and the alkyl chain.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of the carbon-oxygen bond in alkyl aryl ethers is a common transformation in organic synthesis, often employed for deprotection or functional group interconversion. Due to the high chemical stability of ethers, this typically requires strong reagents or harsh reaction conditions. wikipedia.org

One of the most effective reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). core.ac.uknih.gov The reaction is believed to proceed through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, which activates the C-O bond towards nucleophilic attack by a bromide ion. pearson.com For ethers with primary alkyl groups, like the phenethyl group in this compound, the cleavage likely follows an Sₙ2 mechanism. masterorganicchemistry.com This would involve the attack of the bromide ion on the less sterically hindered carbon of the phenethyl group, leading to the formation of 3-ethynylphenol (B81329) and 1-bromo-2-phenylethane.

Computational studies on the BBr₃-mediated demethylation of anisole (B1667542) suggest a mechanism involving charged intermediates and that one equivalent of BBr₃ can cleave up to three equivalents of the ether. core.ac.uknih.govgvsu.edu While this specific stoichiometry may not directly apply to the bulkier phenethyl group, it highlights the efficiency of BBr₃ in ether cleavage. Other strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are also commonly used for ether cleavage, proceeding via protonation of the ether oxygen followed by nucleophilic attack. pearson.comkhanacademy.orgyoutube.com

Stability and Transformation under Diverse Conditions

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, as discussed above. wikipedia.org The terminal alkyne, on the other hand, is a versatile functional group that can undergo a variety of transformations. Terminal alkynes are known to be relatively high in energy and can undergo addition reactions readily. libretexts.orgmsu.edu

The stability of the alkyne's C-H bond is noteworthy. With a pKa of around 25, this proton is significantly more acidic than those of alkanes and alkenes, allowing for its deprotonation by strong bases like sodium amide (NaNH₂) to form a nucleophilic acetylide anion. libretexts.orgyoutube.com This acetylide can then participate in various carbon-carbon bond-forming reactions.

Under catalytic hydrogenation conditions, the alkyne can be selectively reduced to an alkene or fully saturated to an alkane. The choice of catalyst is crucial for controlling the outcome. For instance, Lindlar's catalyst is commonly used for the syn-selective semi-hydrogenation to the corresponding (Z)-alkene. wisc.edu Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically yield the (E)-alkene.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. core.ac.ukpearson.com Terminal alkynes are excellent substrates for a wide range of MCRs due to the reactivity of the triple bond and the acidic terminal proton. rsc.org

Given the structure of this compound, it is expected to participate in various MCRs. For example, in the presence of a suitable catalyst, it could react with an organic azide and another component in a "click" type reaction to form highly substituted triazoles. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of such a reaction. researchgate.net

Furthermore, this compound could be a valuable component in A³ coupling reactions (aldehyde-alkyne-amine) to generate propargylamines. Other potential MCRs include those involving arynes and isocyanides to produce polysubstituted pyridines and isoquinolines. nih.gov The ether linkage would likely remain intact under the typically mild conditions of many of these MCRs. frontiersin.orgnih.gov

Functional Group Compatibility Studies in Derivatization Reactions

The presence of both a terminal alkyne and an ether linkage in this compound necessitates careful consideration of functional group compatibility during its derivatization. The terminal alkyne offers a rich platform for transformations such as hydrosilylation, hydroboration, and various coupling reactions. rsc.org

Many modern catalytic systems exhibit excellent functional group tolerance, allowing for selective reactions at the alkyne without affecting the ether bond. For instance, transition-metal-catalyzed hydroarylation of alkynes with organoboron reagents has been shown to be compatible with a wide range of functional groups, including ethers. acs.org Similarly, catalytic trans-hydrogenation of alkynes can be achieved in the presence of various polar substituents, including ethers. wisc.edu

However, reaction conditions that are harsh enough to cleave the ether, such as strong acids, would not be compatible with reactions aimed at modifying only the alkyne. Conversely, the strong bases used to deprotonate the terminal alkyne are generally compatible with the ether linkage. Radical reactions involving the α-Csp³–H bond of the ether are also a possibility, although these typically require specific radical initiators. thieme-connect.com

Computational and Theoretical Investigations of 1 Ethynyl 3 Phenethyloxybenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to model the electronic environment of organic compounds, offering insights into their stability, reactivity, and spectroscopic signatures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity and electronic transitions. joaquinbarroso.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. joaquinbarroso.comyoutube.com

As conjugation in a molecule increases, the HOMO-LUMO energy gap tends to decrease, leading to a red shift (longer wavelength) in UV-Vis absorption. youtube.com While precise values for 1-Ethynyl-3-phenethyloxybenzene are not published, DFT calculations on analogous molecules provide a comparative basis. For instance, increasing the length of conjugated systems or adding electron-donating groups typically narrows the gap. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds Note: These values are illustrative and depend on the specific computational method and basis set used. The data is based on general findings for these classes of compounds.

| Compound | Typical Calculated HOMO-LUMO Gap (eV) | Key Structural Feature |

|---|---|---|

| Ethynylbenzene | ~5.0 - 5.5 eV | Parent Aryl Alkyne |

| Anisole (B1667542) (Methoxybenzene) | ~5.2 - 5.7 eV | Aryl Ether |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | ~5.8 - 6.2 eV | Aryl Alkyne with Electron-Withdrawing Groups nih.gov |

| 1-Ethynyl-3-fluorobenzene | ~5.1 - 5.6 eV | Aryl Alkyne with Halogen Substituent sigmaaldrich.com |

The distribution of electron density within a molecule is key to its reactivity. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

In this compound, the ethynyl (B1212043) group is a region of high electron density, making it nucleophilic. The terminal acetylenic proton, however, is weakly acidic and can be abstracted by a base, a crucial step in many of its reactions. The ether oxygen atom is an electronegative center with a partial negative charge, while the aromatic rings contain delocalized π-electrons. Theoretical studies on similar molecules show that the charge distribution can be significantly influenced by substituents. rsc.org

Reactivity indices, also derived from quantum calculations, quantify these concepts.

Fukui Functions: Predict the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, the terminal alkyne carbon would be predicted as a primary site for electrophilic attack, while the ipso-carbon of the ethynyl group and the oxygen atom would be potential sites for interaction with electrophiles. The acidity of the terminal proton makes it the reactive site in base-mediated reactions.

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths (λ_max). e3s-conferences.org For conjugated systems like this compound, the main absorption bands are due to π-π* transitions. The extended conjugation provided by the phenyl and ethynyl groups would be expected to result in absorption in the UV region. youtube.com

IR Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. For this molecule, key predicted signals would include the C≡C stretch (around 2100-2150 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹).

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are used to predict NMR chemical shifts (δ). nih.govresearchgate.net The chemical shifts for the protons and carbons in this compound can be estimated by considering the additive effects of the ethynyl and phenethyloxy substituents on the benzene (B151609) ring. nih.gov

Table 2: Predicted Key Spectroscopic Features for this compound Note: These are estimated values based on data for analogous structures.

| Spectroscopy | Predicted Feature | Approximate Value/Region |

|---|---|---|

| UV-Vis | π-π* Transition | 240-280 nm |

| IR | ≡C-H Stretch | ~3300 cm⁻¹ |

| IR | C≡C Stretch | ~2110 cm⁻¹ |

| ¹H NMR | Acetylenic Proton (≡C-H) | δ 3.0-3.5 ppm researchgate.net |

| ¹³C NMR | Alkynyl Carbons (C≡C) | δ 75-85 ppm researchgate.net |

Reaction Mechanism Studies

The ethynyl group is the primary site of reactivity in this compound, making it a valuable substrate for carbon-carbon bond-forming reactions like the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies have been instrumental in mapping the intricate mechanisms of these transformations.

Sonogashira Coupling: This reaction couples the terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. organic-chemistry.orglibretexts.orgwikipedia.org The mechanism involves two interconnected catalytic cycles. DFT calculations have identified the key transition states:

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center. The geometry and energy of this transition state are crucial for the efficiency of the coupling.

Reductive Elimination: The final product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction forms a 1,4-disubstituted triazole. nih.govacs.org Computational studies have shown that the mechanism is more complex than a simple concerted cycloaddition. nih.govorganic-chemistry.org DFT calculations support a stepwise mechanism, often involving a binuclear copper acetylide intermediate. nih.govresearchgate.net The key transition state involves the nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide (B81097) coordinated to the copper center. The formation of this first C-N bond is typically the rate-limiting step within the cycloaddition phase. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a complete energy profile for a reaction pathway.

Sonogashira Reaction: The energy profile for the Sonogashira coupling of an aryl halide with an alkyne like this compound generally shows that the oxidative addition of the aryl halide to the palladium catalyst has the highest activation energy barrier, making it the rate-determining step (RDS) for the entire catalytic cycle. researchgate.net The subsequent transmetalation and reductive elimination steps typically have much lower energy barriers.

CuAAC Reaction: For the CuAAC reaction, DFT studies indicate that the initial deprotonation of the terminal alkyne to form the copper acetylide can be facile. nih.gov The subsequent cycloaddition sequence is where the highest energy barrier often lies. The formation of a six-membered copper-containing metallacycle intermediate is a key step, and the transition state leading to this intermediate is often the RDS. organic-chemistry.org Calculated activation barriers for the cycloaddition of simple alkynes are typically in the range of 14-20 kcal/mol, which explains the dramatic rate increase compared to the uncatalyzed thermal reaction (which has a barrier of ~25 kcal/mol). nih.govnih.gov The exact energy profile can be influenced by the ligands on the copper catalyst and the solvent used. acs.orgrsc.org

Solvent Effects and Catalytic Cycle Modeling

The synthesis of this compound, like many cross-coupling reactions, is significantly influenced by the choice of solvent. The solvent can affect reaction rates, yields, and the stability of catalytic intermediates. While specific computational studies on this compound are not extensively documented, the well-studied Sonogashira cross-coupling reaction provides a robust framework for modeling these effects. lucp.net The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a common pathway for synthesizing compounds like this compound. lucp.netlibretexts.org

Computational models, particularly Density Functional Theory (DFT), are instrumental in elucidating the catalytic cycle and the role of the solvent. libretexts.org The catalytic cycle of a palladium- and copper-cocatalyzed Sonogashira coupling typically involves two interconnected cycles. libretexts.org

Table 1: Key Steps in the Modeled Sonogashira Catalytic Cycle for the Synthesis of this compound

| Step | Description | Key Intermediates |

| Palladium Cycle | ||

| 1. Reductive Elimination | The active Pd(0) catalyst is generated from a Pd(II) precatalyst. libretexts.org | Pd(0)L2 |

| 2. Oxidative Addition | The aryl halide (e.g., 1-iodo-3-phenethyloxybenzene) adds to the Pd(0) complex. libretexts.org | trans-Pd(II)(Ar)(X)L2 |

| 3. Transmetalation | The copper acetylide transfers the ethynyl group to the palladium complex. | trans-Pd(II)(Ar)(C≡CR)L2 |

| 4. Reductive Elimination | The final product, this compound, is formed, regenerating the Pd(0) catalyst. libretexts.org | This compound |

| Copper Cycle | ||

| 1. π-Alkyne Complex Formation | The terminal alkyne coordinates with the Cu(I) salt. libretexts.org | [Cu(C≡CR)] |

| 2. Deprotonation | A base assists in the deprotonation of the alkyne to form the copper acetylide. | Cu-C≡CR |

The choice of solvent plays a critical role in several of these steps. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often employed. lucp.net Computational studies on similar systems suggest that polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. lucp.net For instance, the high electron-donating capacity of DMF is hypothesized to facilitate the deprotonation of the alkyne and promote the final product's dissociation from the palladium center. lucp.net Conversely, non-polar solvents such as toluene (B28343) have also been found to be effective in certain Sonogashira couplings, indicating that the optimal solvent can be highly dependent on the specific substrates and ligands used. lucp.net

The modeling of the catalytic cycle also considers the nature of the catalyst and ligands. Gold(I) complexes, for example, are known to effectively activate the π-bonds of alkynes for various transformations. acs.org While typically associated with different reaction pathways, understanding the interaction of such catalysts with the ethynyl group provides broader insight into the reactivity of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to investigate the dynamic behavior of this compound, providing insights into its conformational landscape and the nature of its interactions with its environment.

Conformational Analysis and Flexibility

Computational studies on analogous flexible molecules, such as 2-phenylethanethiol, have revealed a complex potential energy surface with multiple stable conformers. researchgate.net Similarly, for this compound, different arrangements of the phenethyl group relative to the benzene ring are expected. These conformers would likely differ in energy, with the global minimum conformation being the most populated at equilibrium. The relative energies of these conformers are governed by a delicate balance of steric hindrance and weak intramolecular interactions.

MD simulations can map this conformational space by simulating the molecule's movement over time, allowing for the identification of the most stable and frequently occurring conformations. nih.gov The flexibility of the ether linkage is a known factor influencing the conformational equilibria in related molecules. rsc.org

Intermolecular Interactions

The chemical structure of this compound presents several sites for intermolecular interactions, which are crucial for understanding its behavior in condensed phases and its potential interactions with other molecules.

The key interaction sites include:

The Ethynyl Group: The acetylenic C-H bond can act as a weak hydrogen bond donor. The triple bond itself represents a region of high electron density, capable of participating in π-π stacking or interacting with electron-deficient species.

The Ether Oxygen: The lone pairs of electrons on the ether oxygen atom make it a hydrogen bond acceptor. libretexts.org Studies on aromatic ethers have shown that this site can compete with the aromatic π-system for interactions with hydrogen bond donors like alcohols. rsc.org

The Aromatic Rings: Both the phenyl ring of the phenethyl group and the ethynylbenzene ring can engage in π-π stacking and cation-π interactions. The nature of these aromatic-aromatic interactions is a combination of electrostatic and van der Waals forces. nih.gov

MD simulations can provide a detailed picture of these interactions. By simulating a system containing multiple molecules of this compound or a solution of the compound, the preferred modes of intermolecular association can be determined. For instance, simulations could reveal whether head-to-tail stacking of the aromatic rings is favored or if hydrogen bonding to the ether oxygen dominates the intermolecular landscape. acs.org The study of ether-functionalized ionic liquids has highlighted the importance of even subtle changes in molecular structure on the resulting intermolecular forces. acs.org

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Site on this compound | Potential Interacting Partner |

| Hydrogen Bonding | Ether Oxygen (Acceptor) | Protic solvents, other H-bond donors |

| Acetylenic C-H (Weak Donor) | H-bond acceptors (e.g., solvent) | |

| π-π Stacking | Phenyl and Ethynylbenzene Rings | Other aromatic molecules |

| van der Waals | Entire Molecule | All neighboring molecules |

Advanced Material Applications of 1 Ethynyl 3 Phenethyloxybenzene and Its Derivatives

Design Principles for Optoelectronic Materials

The development of new organic materials for optoelectronic applications is guided by established principles centered on manipulating their electronic and photophysical properties. These principles provide a theoretical framework within which compounds like 1-Ethynyl-3-phenethyloxybenzene could potentially be designed and optimized.

π-Conjugated Systems and Electron Delocalization

At the core of organic optoelectronic materials lies the concept of π-conjugated systems. These systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across a significant portion of the molecule. This delocalization is crucial as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling the absorption and emission of light in the visible and ultraviolet regions of the electromagnetic spectrum. The extended π-system in a hypothetical derivative of this compound would be a key determinant of its potential optoelectronic properties.

Donor-Acceptor Architectures

A powerful strategy in the molecular engineering of optoelectronic materials is the creation of donor-acceptor (D-A) architectures. By incorporating both electron-donating and electron-accepting moieties within the same molecule, a permanent dipole moment can be established. This intramolecular charge transfer (ICT) can significantly influence the material's properties, including its absorption and emission wavelengths, as well as its efficiency in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In the case of this compound, the phenethyloxy group could act as a donor, while the ethynyl (B1212043) group could be functionalized with an acceptor to create a D-A structure.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optical computing. The NLO response of a material is its ability to alter the properties of light, such as its frequency or refractive index, in a non-linear fashion with respect to the intensity of the incident light.

First Hyperpolarizability (βtot) Calculations and Experimental Verification

A key metric for second-order NLO materials is the first hyperpolarizability (βtot). This molecular property quantifies the NLO response at the microscopic level. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict the βtot of new molecules before their synthesis. These theoretical calculations can guide the design of molecules with enhanced NLO properties. Subsequent experimental verification is typically performed using techniques like Hyper-Rayleigh Scattering (HRS). However, no such theoretical or experimental data has been published for this compound.

Factors Influencing NLO Response

Several factors are known to influence the NLO response of organic molecules. A large difference in the dipole moments between the ground and excited states, which is often achieved in D-A systems, is a primary requirement. The extent of π-conjugation also plays a crucial role; longer conjugation lengths generally lead to larger hyperpolarizabilities. The nature and position of substituent groups on the aromatic rings can further modulate the NLO response by altering the electron-donating or -accepting strength and influencing the molecular geometry. For a molecule like this compound, strategic placement of functional groups on the phenyl and phenethyl moieties would be critical for optimizing its potential NLO properties.

Fluorescent and Luminescent Materials

Fluorescent and luminescent materials are essential for a wide range of applications, including sensing, bio-imaging, and lighting. The ability of a molecule to emit light after absorbing it is governed by its electronic structure and the efficiency of the radiative decay process from an excited state back to the ground state.

The fluorescence of a molecule like this compound would depend on the interplay between the phenethyloxy group, the phenyl ring, and the ethynyl substituent. The rigidity of the molecular structure and the presence of heavy atoms can significantly impact the fluorescence quantum yield. While many alkoxy-substituted aromatic compounds are known to be fluorescent, specific studies detailing the fluorescent or luminescent properties of this compound or its derivatives are not available in the scientific literature.

Emission Wavelengths and Quantum Yields

The emission wavelength determines the color of light produced by a luminescent material, while the photoluminescence quantum yield (PLQY) quantifies the efficiency of the light emission process. For derivatives of this compound, these properties are intrinsically linked to the electronic nature of the substituents on the aromatic core. While specific data for this compound is not extensively reported in publicly available literature, studies on analogous aromatic-ethynyl compounds provide valuable insights. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly shift the emission to longer or shorter wavelengths, respectively.

To illustrate the range of these properties in related compounds, the following table presents hypothetical data based on general trends observed in similar classes of materials.

| Compound/Derivative | Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) |

| Derivative A (Electron-donating substituent) | 450 (Blue) | 65 |

| Derivative B (Unsubstituted Core) | 520 (Green) | 50 |

| Derivative C (Electron-withdrawing substituent) | 580 (Yellow-Orange) | 40 |

Stokes Shifts and Solvatochromism

The Stokes shift, the difference between the spectral positions of the maximum of the first absorption band and the maximum of the fluorescence emission, is a crucial parameter for minimizing reabsorption in optical applications. A larger Stokes shift is generally desirable.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, provides information about the change in dipole moment of the molecule upon photoexcitation. This property is particularly relevant for sensing applications and for understanding the excited-state behavior of the material. While detailed solvatochromic studies on this compound are not widely documented, related ethynyl-aromatic systems often exhibit positive solvatochromism, where the emission wavelength red-shifts in more polar solvents. This indicates an increase in the dipole moment upon excitation, a common feature in molecules with intramolecular charge transfer character.

Applications in Organic Electronics

The unique electronic and structural features of this compound and its polymeric derivatives make them promising candidates for various applications in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The tunable emission properties of derivatives of this compound make them theoretically suitable as emissive materials in OLEDs. By chemically modifying the core structure, it is possible to achieve emission across the visible spectrum. Furthermore, the phenethyloxy side chains can enhance solubility and processability, facilitating the fabrication of thin films required for OLED devices.

In the realm of OFETs, the charge transport properties of materials are paramount. The extended π-conjugation possible in polymers derived from this compound could facilitate efficient charge carrier mobility. The nature of the side chains, such as the phenethyloxy group, can influence the packing of the polymer chains in the solid state, which in turn significantly affects the mobility of charge carriers. Research on similar poly(phenylene-ethynylene)s has shown that the side chain architecture is a critical determinant of device performance.

Photoconductivity and Charge Transport Mechanisms

The ability of a material to generate and transport charge carriers upon exposure to light is known as photoconductivity. Polymers incorporating the this compound unit are expected to exhibit photoconductive behavior due to their conjugated backbone. The mechanism of charge transport in such materials is typically described by hopping between localized states. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent monomers play a crucial role in determining the efficiency of charge injection and transport. Studies on analogous systems have demonstrated that the molecular weight of the polymer can also have a profound impact on charge carrier mobility, with higher molecular weights generally leading to improved mobility. nih.gov

Supramolecular Assembly and Polymer Architectures

The ethynyl group is a powerful tool for the construction of well-defined and complex macromolecular structures, including covalent organic frameworks and other porous materials.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The directional nature of the covalent bonds allows for the design of materials with specific pore sizes and functionalities. The terminal ethynyl group of this compound makes it a suitable building block for the synthesis of COFs through reactions like Sonogashira coupling or cyclotrimerization.

The general strategy for constructing COFs involves the use of multitopic monomers that can form extended networks. While this compound itself is a monotopic building block in terms of its ethynyl functionality, it could be incorporated as a side group to functionalize a COF, or a di- or tri-ethynyl derivative could be synthesized to act as a primary building block. The porous nature of such COFs could be exploited for applications in gas storage, separation, and catalysis. The synthesis of imine-linked and other types of COFs from various aromatic building blocks has been extensively reported, demonstrating the versatility of this approach. nih.govrsc.orgresearchgate.net

Future Directions in Materials Science Research

The versatile self-assembly behavior of this compound and its derivatives opens up a wide range of possibilities for future research and applications in materials science. The ability to create well-defined nanostructures through molecular design makes these compounds highly attractive for the development of next-generation functional materials.

One of the most promising future directions lies in the field of molecular electronics . The ordered stacking of the aromatic and ethynyl moieties in the self-assembled structures of these compounds could provide efficient pathways for charge transport. This raises the possibility of using these materials as organic semiconductors in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Future research will likely focus on synthesizing derivatives with tailored electronic properties, for example, by incorporating electron-donating or electron-withdrawing groups to tune the HOMO and LUMO energy levels. The ability to form highly ordered SAMs on conductive substrates is particularly relevant for creating reliable metal-molecule-metal junctions, a fundamental component of molecular-scale electronic devices. researchgate.net

Another exciting avenue of research is the development of sensors and detectors . The porous nature of some self-assembled structures, combined with the potential for host-guest interactions within the supramolecular framework, could be exploited for the selective detection of small molecules or ions. libretexts.org The introduction of specific recognition sites into the molecular structure of this compound derivatives could lead to highly sensitive and selective chemical sensors. Furthermore, the fluorescence properties of some oligo(phenyleneethynylene)s, which share structural similarities with the target compounds, suggest that these materials could be used as fluorescent chemosensors where the binding of an analyte induces a change in the emission spectrum. researchgate.net

The development of "smart" materials that respond to external stimuli is another area where these compounds could have a significant impact. By incorporating photo- or thermo-responsive moieties into the molecular design, it may be possible to create materials whose self-assembly and properties can be controlled by light or temperature. This could lead to applications in areas such as controlled drug delivery, where a stimulus triggers the disassembly of a nanocarrier to release its payload, and in the creation of reconfigurable materials.

Finally, the principles of supramolecular chemistry and self-organization that govern the behavior of these molecules are themselves a rich area for fundamental research. nih.gov A deeper understanding of the intricate interplay of non-covalent interactions will enable the rational design of increasingly complex and functional materials. The combination of molecular modeling and experimental studies will be crucial in predicting and verifying the self-assembled structures of new derivatives and in establishing clear structure-property relationships. mdpi.comresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling 1-Ethynyl-3-phenethyloxybenzene in laboratory settings?

- Methodological Answer : Due to limited toxicological data, handle the compound under fume hoods with adequate ventilation. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation. In case of exposure, immediately consult a poison center or medical professional . Firefighting measures include using CO₂ or dry chemical powder, as water jets may disperse toxic fumes .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm the ethynyl (-C≡CH) and phenethyloxy (-OCH₂CH₂Ph) substituents. FT-IR can validate alkyne C≡C stretches (~2100 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹). GC-MS or HPLC coupled with UV detection ensures purity (>95%) and identifies byproducts. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Use Sonogashira coupling between 3-phenethyloxybromobenzene and trimethylsilylacetylene (TMSA), followed by desilylation with K₂CO₃/MeOH. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Key variables:

- Catalyst: Pd(PPh₃)₂Cl₂/CuI (1-2 mol%).

- Temperature: 60-80°C in THF or DMF.

- Purification: Column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How to address contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from residual palladium or moisture. Perform inductively coupled plasma mass spectrometry (ICP-MS) to quantify Pd contamination. Pre-dry solvents (e.g., molecular sieves for THF) and reagents. Use inert atmosphere (N₂/Ar) to suppress side reactions. Compare yields under controlled conditions (e.g., varying catalyst loading) and statistically analyze reproducibility (n ≥ 3) .

Q. What strategies are effective for predicting the ecological toxicity of this compound when experimental data is limited?

- Methodological Answer : Apply read-across methods using structurally similar compounds (e.g., ethynylbenzene derivatives). Use tools like EPA EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potential. For acute toxicity, leverage in silico models (e.g., OECD QSAR Toolbox) to predict LC₅₀/EC₅₀ values. Validate predictions with Daphnia magna or Aliivibrio fischeri assays .

Q. How to design a physiologically based pharmacokinetic (PBPK) model for this compound?

- Parameterization : Gather logP (octanol-water partition coefficient), pKa, and plasma protein binding data.

- Compartmentalization : Define liver (metabolism) and adipose tissue (storage) compartments.

- Validation : Compare model outputs with in vivo rodent exposure data (if available). Adjust hepatic clearance rates using CYP450 inhibition assays .

Q. What experimental approaches resolve conflicting data on the photostability of this compound?

- Methodological Answer : Conduct accelerated photodegradation studies under UV light (λ = 254–365 nm) in quartz cells. Monitor degradation via HPLC-UV and identify photoproducts with LC-HRMS. Compare stability in solvents with varying polarity (e.g., acetonitrile vs. cyclohexane). Use radical scavengers (e.g., BHT) to assess oxidation pathways. Publish raw spectral data to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.